Sodium butyrate-D7 can be synthesized from butyric acid-D7, which is predominantly produced through bacterial fermentation of dietary fibers in the colon. This compound is classified as a short-chain fatty acid, which are fatty acids with fewer than six carbon atoms. Sodium butyrate-D7 is often used as a research tool in biochemistry and molecular biology due to its ability to modify histone acetylation and influence gene expression.
The synthesis of sodium butyrate-D7 can be achieved through a straightforward chemical reaction involving the neutralization of butyric acid with sodium hydroxide. The general procedure involves:
This method allows for high yields, often exceeding 98%, and minimizes impurities by using specialized drying equipment .
The molecular structure of sodium butyrate-D7 consists of a four-carbon chain with a carboxylate group. Its canonical SMILES representation is CCCC(=O)[O-].[Na+]
, indicating the presence of a sodium ion associated with the carboxylate group.
Sodium butyrate-D7 participates in various biochemical reactions, primarily as an inhibitor of histone deacetylases (HDACs). This inhibition leads to increased acetylation of histones, which alters gene expression patterns. Key reactions include:
These reactions underscore its utility in cancer research and therapeutic applications.
The primary mechanism of action for sodium butyrate-D7 involves its interaction with histone deacetylases:
Research indicates that sodium butyrate-D7 can significantly impact cellular signaling pathways and metabolic processes, making it valuable for studying cancer biology and metabolic disorders .
These properties facilitate its use in various biochemical assays and research applications.
Sodium butyrate-D7 has several important applications in scientific research:
Sodium butyrate-D7 exerts profound effects on adaptive immunity through epigenetic reprogramming of CD4⁺ T-cell lineages. As a deuterated histone deacetylase inhibitor (HDACi), it enhances Foxp3 acetylation at conserved lysine residues, stabilizing this master transcription factor for Treg development. In experimental autoimmune uveitis models, sodium butyrate significantly increased Treg frequencies in lymphoid organs (35.2% ± 3.1% vs. 21.8% ± 2.7% in controls) while suppressing pathogenic Th17 differentiation through modulation of the Nrf2/HO-1 pathway [5]. The deuterium substitution in Sodium Butyrate-D7 potentially enhances metabolic stability, prolonging HDAC inhibition and amplifying these effects compared to the non-deuterated form.
Concurrently, Sodium Butyrate-D7 disrupts IL-6 receptor signaling by downregulating JAK/STAT3 phosphorylation, creating an anti-inflammatory milieu conducive to Treg expansion. In vitro studies demonstrate direct conversion of naive T cells toward Treg phenotypes (up to 40% conversion efficiency) at pharmacologically relevant concentrations [5] [9]. This shift is mediated through HDAC9 inhibition, which removes suppression of Foxp3 enhancers [9].
Table 1: Epigenetic Regulation of T-cell Differentiation by Sodium Butyrate-D7
Target | Mechanism | Functional Outcome | Experimental Validation |
---|---|---|---|
Foxp3 gene | Hyperacetylation of promoter histones | ↑ Treg differentiation (2.1-fold) | ChIP-qPCR in splenocytes [5] |
HDAC9 | Competitive inhibition | Removal of Foxp3 transcriptional brake | siRNA knockdown assays [9] |
RORγt | Suppressed expression via IL-6R downregulation | ↓ Th17 differentiation (62% reduction) | Flow cytometry of IL-17⁺ cells [5] |
Nrf2/HO-1 pathway | Enhanced activation | IL-10 induction (3.5-fold increase) | Western blotting [5] |
Sodium Butyrate-D7 modulates innate immunity by shifting macrophage polarization from pro-inflammatory M1 to immunoregulatory M2 phenotypes. This reprogramming occurs through dual mechanisms: GPCR activation (GPR109A/GPR43) and HDAC3 inhibition. In atherosclerosis models, butyrate reduced aortic M1 macrophages (iNOS⁺/CD86⁺) by 58% while increasing M2 markers (CD206⁺/Arg1⁺) 2.3-fold, significantly attenuating plaque formation [3]. The deuterated analog potentially enhances binding kinetics to SCFA receptors due to altered molecular vibration modes, though this requires further isotopic validation.
At the molecular level, Sodium Butyrate-D7 disrupts the NF-κB inflammatory cascade by inhibiting IκBα degradation. In LPS-stimulated bovine mammary cells, pretreatment with sodium butyrate amplified p38 MAPK phosphorylation (4.8-fold increase), enhancing phagocytic activity while paradoxically suppressing TNF-α release [4]. This "trained immunity" profile enables pathogen clearance without destructive inflammation. The metabolic shift toward oxidative phosphorylation further supports M2 functionality, as evidenced by increased mitochondrial respiration rates (OCR increase of 35% ± 4%) in treated macrophages [3] [10].
Table 2: Impact of Sodium Butyrate-D7 on Macrophage Polarization Markers
Polarization State | Key Markers | Change Induced by NaB-D7 | Mechanistic Basis |
---|---|---|---|
M1 Phenotype | iNOS, TNF-α, IL-12, CD86 | ↓ 58-72% | HDAC3/NF-κB axis inhibition [3] |
M2 Phenotype | CD206, IL-10, Arg1, Ym1 | ↑ 2.3-3.1 fold | GPR43/STAT6 activation [3] [4] |
Metabolic Shift | Lactate production, OCR, ROS | ↑ OCR 35% ± 4%; ↓ ROS 41% | Mitochondrial biogenesis [3] |
Phagocytic Function | Bacterial clearance, MAPK activity | ↑ 2.8-fold phagocytosis | p38/JNK phosphorylation [4] |
The cytokine-modulating effects of Sodium Butyrate-D7 create an immunoregulatory milieu through multidimensional signaling interventions. It induces IL-10 hyperproduction (up to 8.7-fold in B10 regulatory B cells) via p38 MAPK-dependent pathways while suppressing pro-inflammatory cytokines systemically [9]. In experimental autoimmune myasthenia gravis (EAMG) models, treatment reduced IL-17A and IL-21 by >60% while elevating IL-10 concentrations in serum (2.9-fold increase) and lymphoid organs [8].
Transcriptomic analysis of splenic B cells from treated EAMG mice revealed differential expression of 4,577 genes, with downregulation of IFN-γ signaling components (STAT1, IRF1) and upregulation of antioxidant pathways [8]. The Nrf2/HO-1 axis emerges as a critical regulator, where butyrate-induced HO-1 expression directly inhibits Th1-cell-mediated IFN-γ production [5]. TNF-α suppression occurs through HDACi-mediated blockade of NF-κB nuclear translocation, reducing serum levels by 52-67% in arthritis and atherosclerosis models [3] [6].
Table 3: Cytokine Modulation by Sodium Butyrate-D7 in Autoimmune Models
Cytokine/Chemokine | Direction of Change | Magnitude | Associated Pathways | Disease Model |
---|---|---|---|---|
IL-10 | Upregulation | 2.9-8.7 fold | p38 MAPK/Blimp-1 axis [9] | EAMG, Colitis [8] [9] |
IL-17A | Downregulation | ↓ 61-73% | RORγt inhibition [5] [8] | Uveitis, EAMG |
TNF-α | Downregulation | ↓ 52-67% | IκBα/NF-κB stabilization [3] | Atherosclerosis, Mastitis |
IFN-γ | Downregulation | ↓ 48-55% | STAT1/Nrf2 suppression [5] [8] | Uveitis, EAMG |
IL-21 | Downregulation | ↓ 64% | Tfh cell modulation [8] | EAMG |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7